Lipophilicity Differential: XLogP3-AA of 0.3 vs. 2.1 for the Non-Aminated Ester Analog
The target compound ethyl 5-aminospiro[2.3]hexane-1-carboxylate (free base) exhibits a computed XLogP3-AA of 0.3, representing a ≥7-fold reduction in predicted octanol–water partition coefficient compared to the non-aminated analog ethyl spiro[2.3]hexane-1-carboxylate (CAS 17202-57-2), which has an XLogP3-AA of 2.1 [1]. This 1.8 log unit difference is a direct consequence of the 5-amino substituent introducing a hydrogen bond donor and increasing polar surface area, and it places the target compound in a lipophilicity range more consistent with CNS drug-like space (optimal CNS logP ~1–4), whereas the non-aminated analog sits at the upper boundary of this range [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3 |
| Comparator Or Baseline | Ethyl spiro[2.3]hexane-1-carboxylate (CAS 17202-57-2): XLogP3-AA = 2.1 |
| Quantified Difference | Δ = −1.8 log units (~63-fold reduction in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07); both values from identical computational methodology |
Why This Matters
A 1.8 log unit lipophilicity difference translates into substantially different pharmacokinetic behavior—including membrane permeability, plasma protein binding, and volume of distribution—meaning the non-aminated analog cannot serve as a physicochemical surrogate in any assay where absorption or distribution is relevant.
- [1] PubChem Compound Summary: CID 71306226 (Ethyl 5-aminospiro[2.3]hexane-1-carboxylate), XLogP3-AA = 0.3. PubChem Compound Summary: Ethyl spiro[2.3]hexane-1-carboxylate (CAS 17202-57-2), XLogP3-AA = 2.1. National Center for Biotechnology Information. Accessed via PubChem. View Source
- [2] Pajouhesh H., Lenz G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005, 2(4), 541–553. DOI: 10.1602/neurorx.2.4.541. Review establishing optimal CNS drug property ranges including logP 1–4. View Source
